

# Technical Guide: Structural Analysis and Characterization of 4-Ethoxy-2-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

Cat. No.: B112624

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## Introduction

**4-Ethoxy-2-hydroxybenzaldehyde**, a substituted aromatic aldehyde, holds potential as a versatile building block in the synthesis of various organic molecules, including those with applications in medicinal chemistry and materials science. Its structural framework, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an ethoxy substituent, allows for diverse chemical modifications. This guide provides a comprehensive overview of the structural analysis and characterization of **4-ethoxy-2-hydroxybenzaldehyde**, including a detailed synthesis protocol and an examination of its spectroscopic properties. Due to the limited availability of specific experimental spectral data for **4-ethoxy-2-hydroxybenzaldehyde** in public databases, this guide will also present data for its close isomers for comparative purposes, highlighting the expected spectral features of the target molecule.

## Molecular Structure and Properties

**4-Ethoxy-2-hydroxybenzaldehyde** possesses the chemical formula  $C_9H_{10}O_3$  and a molecular weight of 166.17 g/mol. The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, an ethoxy group at position 4, and a formyl (aldehyde) group at position 1. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl

group is a key structural feature that influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of **4-Ethoxy-2-hydroxybenzaldehyde**

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	
Molecular Weight	166.17 g/mol	
CAS Number	43057-77-8	
Appearance	Solid	
InChI	1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3	
InChIKey	YQHAGJMEOJLAJT-UHFFFAOYSA-N	
Canonical SMILES	CCOC1=CC(=C(C=C1)C=O)O	

## Synthesis

The synthesis of **4-ethoxy-2-hydroxybenzaldehyde** is most effectively achieved through the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde. The key to this synthesis is the selective etherification of the more acidic and sterically accessible hydroxyl group at the 4-position, while the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the aldehyde, remains unreacted.

## Recommended Synthetic Protocol: Cesium Bicarbonate-Mediated Ethylation

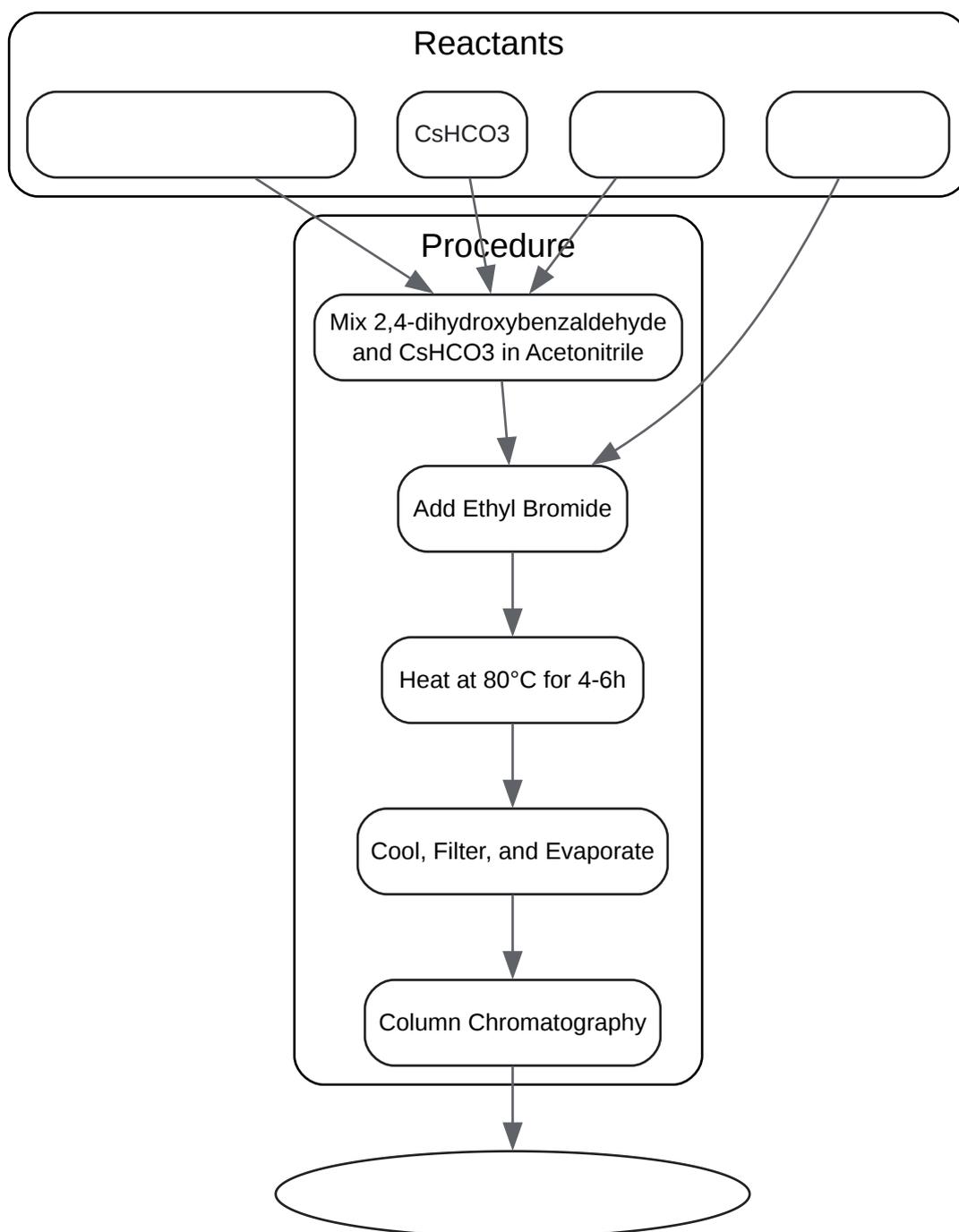
This method is recommended for its high regioselectivity and excellent yields.

Experimental Protocol:

- Reactants:

- 2,4-Dihydroxybenzaldehyde
- Ethyl bromide (or ethyl iodide)
- Cesium Bicarbonate ( $\text{CsHCO}_3$ )
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Procedure:
  - To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in acetonitrile, add cesium bicarbonate (1.5 equivalents).
  - Stir the mixture at room temperature for 15-20 minutes.
  - Add ethyl bromide (1.2 equivalents) dropwise to the suspension.
  - Heat the reaction mixture to  $80^\circ\text{C}$  and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - After completion, cool the reaction mixture to room temperature.
  - Filter the mixture to remove the inorganic salts.
  - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
  - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **4-ethoxy-2-hydroxybenzaldehyde**.

## Synthesis Workflow for 4-Ethoxy-2-hydroxybenzaldehyde



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Caption: Synthesis workflow for **4-ethoxy-2-hydroxybenzaldehyde**.

## Structural Characterization

A thorough structural characterization is essential to confirm the identity and purity of the synthesized **4-ethoxy-2-hydroxybenzaldehyde**. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- **<sup>1</sup>H NMR Spectroscopy (Expected):** The <sup>1</sup>H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, the ethoxy group protons, and the hydroxyl proton. The aromatic protons should appear as a set of coupled signals in the aromatic region ( $\delta$  6.0-8.0 ppm). The aldehyde proton will be a singlet in the downfield region ( $\delta$  9.5-10.5 ppm). The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The phenolic hydroxyl proton will likely appear as a broad singlet.
- **<sup>13</sup>C NMR Spectroscopy (Expected):** The <sup>13</sup>C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal ( $\delta > 190$  ppm). The aromatic carbons will appear in the range of  $\delta$  100-165 ppm, with those attached to oxygen atoms being more downfield. The methylene and methyl carbons of the ethoxy group will be observed in the upfield region.

Table 2: Comparative <sup>1</sup>H NMR Data of Isomeric Ethoxy Hydroxybenzaldehydes

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Multiplicities
4-Ethoxy-3-hydroxybenzaldehyde	CDCl <sub>3</sub>	9.82 (s, 1H, CHO), 7.45-7.42 (m, 2H, Ar-H), 7.00 (d, 1H, Ar-H), 6.05 (s, 1H, OH), 4.19 (q, 2H, OCH <sub>2</sub> ), 1.5

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